ethyl 4-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate is a synthetic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. The compound’s structure includes:
- Ethyl benzoate ester: Likely acts as a prodrug moiety, increasing oral bioavailability through hydrolysis to the active carboxylic acid in vivo.
The synthesis of this compound likely involves coupling reactions between pyrazolo[3,4-d]pyrimidine intermediates and functionalized acetamides, as seen in analogous derivatives .
Properties
IUPAC Name |
ethyl 4-[[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-4-32-24(31)17-6-8-18(9-7-17)28-21(30)13-33-23-19-12-27-29(22(19)25-14-26-23)20-10-5-15(2)11-16(20)3/h5-12,14H,4,13H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSKEFXNLBUGEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. It starts with the synthesis of 1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine. This intermediate is then reacted with a sulfur-containing reagent to introduce the sulfanyl group. Subsequent reactions involve the formation of the acetamido linkage and the esterification of benzoic acid to complete the structure.
Industrial Production Methods: Industrial-scale production of this compound would follow similar steps but optimized for yield, purity, and efficiency. This would include batch or continuous flow processes under controlled temperature, pressure, and solvent conditions to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : The sulfur atom in the sulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction: : The pyrazolopyrimidine ring can undergo reduction under specific conditions.
Substitution: : The acetamido and ester groups allow for nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reducing agents like lithium aluminum hydride.
Nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation products such as sulfoxides or sulfones.
Reduction products that alter the pyrazolopyrimidine ring.
Substitution products where the ester or amido groups are replaced by other functional groups.
Scientific Research Applications
Chemistry: : Used as a ligand in coordination chemistry and catalysis studies.
Biology: : Studied for its role in enzyme inhibition and molecular signaling pathways.
Medicine: : Investigated for its potential as an anti-inflammatory, anti-cancer, or anti-microbial agent.
Industry: : Utilized in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The compound’s biological effects are linked to its interaction with specific molecular targets. These include:
Enzyme Inhibition: : The pyrazolopyrimidine core can inhibit key enzymes involved in disease pathways.
Signal Transduction: : It may interfere with cellular signaling by binding to receptors or kinases, altering downstream effects.
Cellular Uptake: : The ester and acetamido groups facilitate cellular permeability and bioavailability, enhancing its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Core Structure Variations
- Pyrazolo[3,4-d]pyrimidine vs. Pyrazoline: The pyrazolo[3,4-d]pyrimidine core (target compound, ) offers greater aromaticity and planarity compared to the dihydro-pyrazoline derivatives .
Substituent Effects
R1 Group :
R2 Group :
- The ethyl benzoate moiety in the target compound likely improves oral bioavailability compared to the sulfonamide in or acetamidophenyl in , which exhibit higher polarity and lower intestinal absorption.
- Sulfanyl acetamido linkers (target compound, ) enable disulfide bond formation with cysteine residues in enzymes, a feature absent in sulfonamide-based analogues .
Biological Activity
Ethyl 4-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate, with the CAS number 893927-37-2, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its anticancer properties, structure-activity relationships (SAR), and potential mechanisms of action.
Chemical Structure and Properties
Molecular Formula: CHNOS
Molecular Weight: 461.5 g/mol
Structural Features: The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a sulfanyl group and an acetamido substituent enhances its potential interactions within biological systems.
Anticancer Activity
Recent studies have demonstrated that compounds bearing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives of this scaffold have shown high inhibitory activity against various cancer cell lines.
Key Findings:
- Inhibition of Tumor Cell Growth: this compound has been evaluated for its cytotoxic effects against several cancer cell lines. The compound demonstrated an IC of 2.24 µM against A549 lung cancer cells, significantly lower than the IC of doxorubicin (9.20 µM), indicating superior potency in this context .
- Mechanism of Action: Flow cytometric analysis revealed that the compound induces apoptosis in A549 cells at low micromolar concentrations. The induction of apoptosis is likely mediated through the modulation of pro-apoptotic and anti-apoptotic proteins, enhancing the BAX/Bcl-2 ratio significantly .
Comparative Anticancer Activity Table
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Ethyl 4-(2-{...}) | A549 | 2.24 |
| Doxorubicin | A549 | 9.20 |
| Compound 12b | A549 | 8.21 |
| Compound 12b | HCT-116 | 19.56 |
Structure-Activity Relationships (SAR)
The biological activity of ethyl 4-(2-{...}) is closely linked to its structural components:
- Pyrazolo[3,4-d]pyrimidine Core: Essential for anticancer activity; modifications to this scaffold significantly affect potency.
- Substituents: The presence of a dimethylphenyl group enhances lipophilicity and cellular uptake, while the sulfanyl group may facilitate interactions with target proteins involved in signaling pathways relevant to cancer progression.
Potential Applications
Given its promising biological activity, ethyl 4-(2-{...}) may serve as a lead compound for the development of novel anticancer agents. Further research is warranted to explore:
- In Vivo Efficacy: Studies to evaluate the pharmacokinetics and pharmacodynamics in animal models.
- Combination Therapies: Investigating synergistic effects with existing chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
